Lidofenin

hepatobiliary scintigraphy hepatic extraction fraction radiopharmaceutical comparison

Lidofenin (HIDA; N-(2,6-dimethylphenylcarbamoylmethyl)iminodiacetic acid) belongs to the technetium‑99m‑labeled iminodiacetic acid (⁹⁹ᵐTc‑IDA) class of hepatobiliary radiopharmaceuticals. Structurally, it is an N‑substituted iminodiacetic acid analogue of lidocaine, with a molecular formula of C₁₄H₁₈N₂O₅ and a molecular weight of 294.30 g/mol.

Molecular Formula C14H18N2O5
Molecular Weight 294.30 g/mol
CAS No. 59160-29-1
Cat. No. B1675315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLidofenin
CAS59160-29-1
Synonymsgadolinium-HIDA
Gd-HIDA
hepato-iminodiacetic acid
HIDA
lidofenin
N-(carboxymethyl)-N-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)glycine
Molecular FormulaC14H18N2O5
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)CN(CC(=O)O)CC(=O)O
InChIInChI=1S/C14H18N2O5/c1-9-4-3-5-10(2)14(9)15-11(17)6-16(7-12(18)19)8-13(20)21/h3-5H,6-8H2,1-2H3,(H,15,17)(H,18,19)(H,20,21)
InChIKeyDJQJFMSHHYAZJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Profile of Lidofenin (CAS 59160-29-1) for Hepatobiliary Research and Radiopharmaceutical Development


Lidofenin (HIDA; N-(2,6-dimethylphenylcarbamoylmethyl)iminodiacetic acid) belongs to the technetium‑99m‑labeled iminodiacetic acid (⁹⁹ᵐTc‑IDA) class of hepatobiliary radiopharmaceuticals. Structurally, it is an N‑substituted iminodiacetic acid analogue of lidocaine, with a molecular formula of C₁₄H₁₈N₂O₅ and a molecular weight of 294.30 g/mol [1]. Its ⁹⁹ᵐTc‑complex was the first IDA‑based agent approved by the U.S. Food and Drug Administration for hepatobiliary scintigraphy (HIDA scan), receiving FDA approval on October 31, 1986 for the evaluation of intrahepatic cholestasis and other hepatobiliary disorders [2], [3], [4]. While once a pioneering diagnostic tool, lidofenin’s moderately high renal excretion and sensitivity to elevated serum bilirubin have led to its progressive replacement by later‑generation IDA derivatives such as disofenin and mebrofenin in routine clinical practice.

Why Lidofenin Cannot Be Freely Interchanged with Other ⁹⁹ᵐTc‑IDA Hepatobiliary Agents


Although all ⁹⁹ᵐTc‑IDA derivatives share the same hepatocyte uptake and biliary excretion pathway as bilirubin, substitution patterns on the aromatic ring profoundly alter lipophilicity, protein binding, hepatic extraction, renal spillover, and resistance to competitive displacement by hyperbilirubinemia. For instance, the simple 2,6‑dimethyl substitution on lidofenin yields moderate hepatic extraction (~85–88%) and substantial renal excretion (~14–15% of the injected dose in 90 min) [1], [2]. In contrast, the 3‑bromo‑2,4,6‑trimethyl substitution on mebrofenin increases hepatic extraction to ~98% and reduces renal excretion to ~1%, enabling diagnostic‑quality images at serum bilirubin levels up to 30 mg/dL [3], [4], [5]. Consequently, treating the term “HIDA scan” as a fungible commodity overlooks the quantitative pharmacologic differences that directly determine image quality and diagnostic accuracy in specific patient populations. Researchers and clinical radiopharmacies must therefore select the precise IDA congener based on the experimental or clinical context rather than relying on generic “HIDA” substitution.

Head‑to‑Head Quantitative Comparative Evidence for Lidofenin Against Its Closest Hepatobiliary Imaging Analogs


Hepatic Extraction Fraction of ⁹⁹ᵐTc‑Lidofenin vs. ⁹⁹ᵐTc‑Disofenin and ⁹⁹ᵐTc‑Mebrofenin

The hepatic extraction efficiency of ⁹⁹ᵐTc‑lidofenin (HIDA) is approximately 85–88%, which is markedly lower than the 98% extraction reported for ⁹⁹ᵐTc‑mebrofenin. ⁹⁹ᵐTc‑disofenin occupies an intermediate position at ~88% [1], [2]. Lower hepatic extraction results in a larger fraction of the injected dose remaining in the blood pool, reducing target‑to‑background ratio and prolonging the time required for diagnostic image acquisition. The extraction difference becomes clinically significant when hepatic function is impaired: mebrofenin’s near‑complete first‑pass extraction maintains image quality at bilirubin levels where lidofenin scans become nondiagnostic [3], [4].

hepatobiliary scintigraphy hepatic extraction fraction radiopharmaceutical comparison

Renal Excretion of ⁹⁹ᵐTc‑Lidofenin vs. ⁹⁹ᵐTc‑Mebrofenin and ⁹⁹ᵐTc‑Disofenin

The cumulative 90‑minute urinary excretion of ⁹⁹ᵐTc‑lidofenin in normal human subjects is 14.2 ± 1.8% of the injected dose, reflecting significant renal clearance of the tracer [1]. In contrast, ⁹⁹ᵐTc‑mebrofenin shows only ~1% renal excretion, and ⁹⁹ᵐTc‑disofenin ~9% [2]. High renal excretion reduces the amount of tracer available for biliary imaging, creates interfering renal pelvic activity that can obscure the biliary tree, and is exacerbated in patients with hepatic dysfunction because the renal route serves as an alternative clearance pathway [3]. The renal spillover of lidofenin is particularly problematic in pediatric and neonatal hepatobiliary scintigraphy, where the diagnosis of biliary atresia requires unambiguous demonstration of intestinal tracer activity [4].

renal spillover urinary excretion hepatobiliary imaging quality

Competitive Inhibition of Hepatocyte Uptake by Bilirubin: Lidofenin vs. Mebrofenin and Arclofenin

In cultured rat hepatocytes at 37 °C, the initial uptake of both ⁹⁹ᵐTc‑lidofenin and ⁹⁹ᵐTc‑disofenin was significantly inhibited by 20 μM bilirubin, sulfobromophthalein, taurocholate, deoxycholate, chenodeoxycholate, and cholate (p < 0.05), indicating a shared anionic transport mechanism subject to competitive blockade [1]. By contrast, ⁹⁹ᵐTc‑mebrofenin uptake was inhibited only modestly by these organic anions, and ⁹⁹ᵐTc‑arclofenin uptake was not inhibited at all under the same conditions [1]. These in vitro findings directly translate to the clinical observation that lidofenin scans become nondiagnostic at serum bilirubin levels exceeding ~5 mg/dL, whereas mebrofenin maintains diagnostic quality at levels up to 30 mg/dL [2], [3].

bilirubin competition hepatocyte uptake assay jaundiced patient imaging

Biliary Excretion Efficiency in Rats: ⁹⁹ᵐTc‑HIDA vs. ⁹⁹ᵐTc‑BIDA and ⁹⁹ᵐTc‑PIPIDA

In a direct rat study comparing six ⁹⁹ᵐTc‑labeled hepatobiliary agents, the intestinal radioactivity (as a surrogate for biliary excretion) 30 minutes post‑injection was measured. ⁹⁹ᵐTc‑HIDA (lidofenin) and ⁹⁹ᵐTc‑PI achieved only 50–60% of the administered dose in the small intestine, whereas ⁹⁹ᵐTc‑BIDA and ⁹⁹ᵐTc‑PIPIDA reached 70–75% [1]. Conversely, urinary excretion was higher for HIDA and PI than for BIDA and PIPIDA. This demonstrates that even within the IDA family, lidofenin’s biliary clearance is quantitatively inferior to certain other N‑substituted congeners, reinforcing that generic “HIDA” nomenclature does not predict pharmacokinetic performance [1].

biliary excretion rat model hepatobiliary radiopharmaceutical screening

Historical Clinical Usability Threshold: Serum Bilirubin Limit for ⁹⁹ᵐTc‑Lidofenin

Clinical practice guidelines and historical nuclear medicine references specify that ⁹⁹ᵐTc‑lidofenin (HIDA) provides diagnostic‑quality hepatobiliary images only when total serum bilirubin is below approximately 5 mg/dL. Above this level, competitive inhibition by bilirubin severely degrades hepatic uptake and biliary visualization [1], [2]. In contrast, ⁹⁹ᵐTc‑disofenin (approved 1986) maintains adequate images at bilirubin levels up to 25–30 mg/dL, and ⁹⁹ᵐTc‑mebrofenin (approved 1993) extends the usable range to ~30 mg/dL [1], [3]. This threshold discrepancy is a direct consequence of the differential bilirubin sensitivity demonstrated in vitro (see Evidence Item 3) and quantitatively defines lidofenin’s restricted clinical niche.

bilirubin threshold clinical protocol diagnostic image quality

Evidence‑Based Application Scenarios Where Lidofenin Remains the Appropriate Selection


Retrospective Clinical Research Requiring Historical HIDA Scan Comparability

Investigators performing meta‑analyses or systematic reviews of hepatobiliary scintigraphy outcomes from the 1980s–1990s may specifically require ⁹⁹ᵐTc‑lidofenin to replicate the exact radiopharmaceutical used in the original studies, ensuring pharmacokinetic consistency with historical data. This is supported by the extensive clinical literature on lidofenin, including the foundational imaging studies by Weissmann et al. (1979) and Nicholson et al. (1980) [1].

Mechanistic Laboratory Studies on Anionic Hepatocyte Transporters

Because ⁹⁹ᵐTc‑lidofenin, unlike mebrofenin and arclofenin, is significantly inhibited by bilirubin, sulfobromophthalein, and bile salts via the organic anion transporter pathway, it serves as a sensitive probe for studying competitive uptake kinetics in cultured hepatocyte models. Lan et al. (1988) demonstrated this differential inhibition pattern, establishing lidofenin as a reference compound for characterizing the common anionic transport mechanism [2].

Educational and Training Purposes in Nuclear Medicine Programs

Lidofenin’s well‑characterized pharmacokinetic profile and well‑documented limitations make it an instructive teaching tool for nuclear medicine residents learning the structure‑activity relationships governing hepatobiliary radiopharmaceutical performance. The quantitative data on hepatic extraction, renal spillover, and bilirubin sensitivity provide a clear pedagogical framework for understanding why later IDA derivatives were developed [3].

Preclinical Screening of Novel Hepatobiliary Agents Using Lidofenin as a Reference Standard

In the development of new hepatobiliary imaging or therapeutic compounds, ⁹⁹ᵐTc‑lidofenin can serve as a well‑documented reference standard for biliary excretion efficiency. The Japanese comparative study (1981) co‑evaluated HIDA alongside BIDA, PIPIDA, EHIDA, and PI, providing a validated experimental framework for benchmarking novel agents against lidofenin’s 50–60% intestinal delivery at 30 min in rats [4].

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